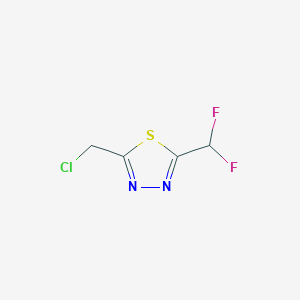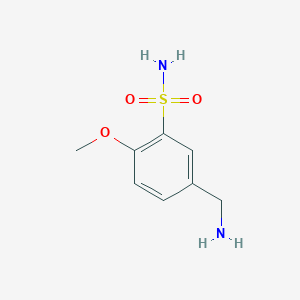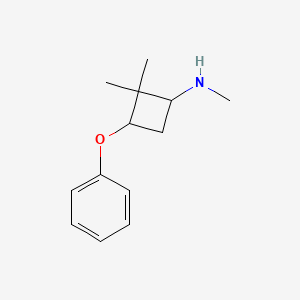
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Synthesis and Application in Organic Chemistry
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine and related compounds are crucial in organic chemistry for the synthesis of various bioactive compounds. For example, the sonification of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine, a related compound, in the presence of LiF leads to the formation of reactive azomethine ylides. These are then intercepted by cyclic thioketones to yield spirocyclic 1,3-thiazolidines, a process contributing significantly to the field of organic synthesis (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
2. Role in Biological Systems
Related aromatic amines, including phenoxycyclobutan-1-amine derivatives, are often involved in biotransformation within the liver. These compounds can form free arylaminyl radicals, which are significant as potential promutagens and procarcinogens, contributing to tissue toxicity. Understanding their reactivity and interactions, especially with thiols, is crucial in toxicology and pharmacology research (Eyer, 1994).
3. Development of Strained Alkenes
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine is related to the development of strained alkenes like aminocyclobutanes, which are significant in medicinal chemistry. These compounds, synthesized through methods like CuH-catalyzed hydroamination, play a key role in producing polysubstituted aminocyclobutanes, crucial in developing biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
4. Functionalization of Silica for Environmental Applications
Compounds like 3-(trimethoxysilyl) propyl amine, similar to N,2,2-trimethyl-3-phenoxycyclobutan-1-amine, are used in synthesizing functionalized polymers. These polymers are employed in environmental applications like solid-phase microextraction of environmental samples, crucial for environmental monitoring and analysis (Bagheri, Babanezhad, & Khalilian, 2008).
Propiedades
IUPAC Name |
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)11(14-3)9-12(13)15-10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPIXRPSSUKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC2=CC=CC=C2)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



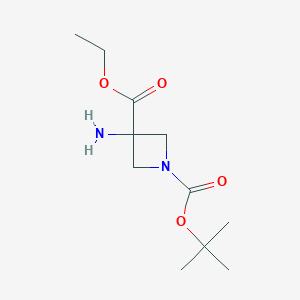
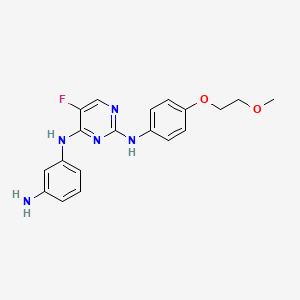
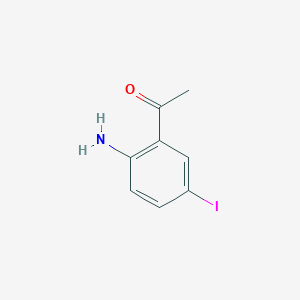
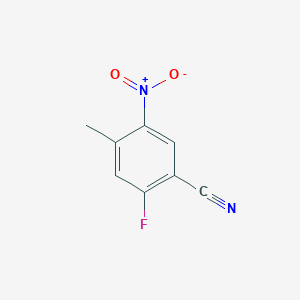

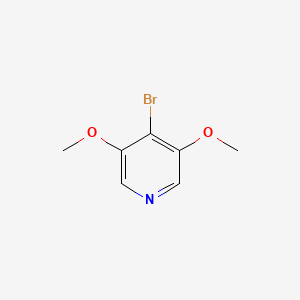
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)

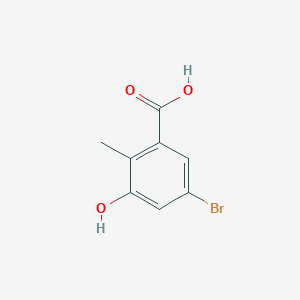
![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)
